molecular formula C31H33N3O2 B11524800 N-cyclohexyl-Nalpha-(diphenylacetyl)tryptophanamide

N-cyclohexyl-Nalpha-(diphenylacetyl)tryptophanamide

Cat. No.: B11524800
M. Wt: 479.6 g/mol
InChI Key: JTEIKSXOXPVUNG-UHFFFAOYSA-N
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Description

N-cyclohexyl-Nalpha-(diphenylacetyl)tryptophanamide is a synthetic compound that belongs to the class of tryptophan derivatives It is characterized by the presence of a cyclohexyl group, a diphenylacetyl group, and a tryptophanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-Nalpha-(diphenylacetyl)tryptophanamide typically involves the reaction of tryptophanamide with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-Nalpha-(diphenylacetyl)tryptophanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or acyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclohexyl or diphenylacetyl groups.

    Reduction: Reduced forms of the amide or acyl groups.

    Substitution: Substituted derivatives where the nucleophile replaces a functional group.

Scientific Research Applications

N-cyclohexyl-Nalpha-(diphenylacetyl)tryptophanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-cyclohexyl-Nalpha-(diphenylacetyl)tryptophanamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity. The pathways involved could include modulation of signal transduction pathways or inhibition of specific enzymes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N’-decylurea: Another compound with a cyclohexyl group, but with different functional groups and properties.

    Nalpha-(diphenylacetyl)-N-phenyl-D-tryptophanamide: A similar tryptophan derivative with a phenyl group instead of a cyclohexyl group.

Uniqueness

N-cyclohexyl-Nalpha-(diphenylacetyl)tryptophanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C31H33N3O2

Molecular Weight

479.6 g/mol

IUPAC Name

N-cyclohexyl-2-[(2,2-diphenylacetyl)amino]-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C31H33N3O2/c35-30(33-25-16-8-3-9-17-25)28(20-24-21-32-27-19-11-10-18-26(24)27)34-31(36)29(22-12-4-1-5-13-22)23-14-6-2-7-15-23/h1-2,4-7,10-15,18-19,21,25,28-29,32H,3,8-9,16-17,20H2,(H,33,35)(H,34,36)

InChI Key

JTEIKSXOXPVUNG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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